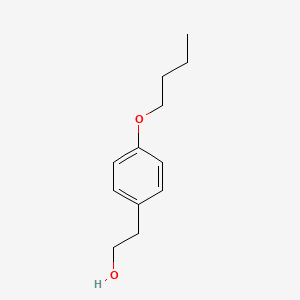

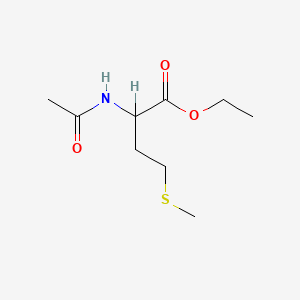

2-(4-Butoxyphenyl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions with careful optimization of conditions such as temperature, reaction time, and raw material ratios. For instance, the synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol as described in one of the papers required a specific mole ratio and temperature to achieve an 88.5% yield of the product . This suggests that for synthesizing a compound like 2-(4-Butoxyphenyl)ethanol, similar considerations would be crucial to maximize yield and purity.

Molecular Structure Analysis

The molecular structure of organic compounds is often complex and can include various functional groups. The paper discussing the iron complexes with alcoholato donor-rich ligands highlights the importance of the ligand's structure in forming metal complexes . Although 2-(4-Butoxyphenyl)ethanol is not a ligand for metal complexes, the principles of molecular interactions and the role of functional groups in determining the structure and reactivity of the molecule are relevant.

Chemical Reactions Analysis

Chemical reactions involving organic compounds can lead to the formation of various products depending on the reactants and conditions. The synthesis of the iron complexes mentioned in one paper involved reactions in different solvents, which led to the formation of distinct complexes . Similarly, the dehydration of 2,3-butanediol to form dioxolanes indicates that the choice of catalyst and reaction conditions can significantly alter the outcome of a reaction . These insights are valuable when considering the potential chemical reactions that 2-(4-Butoxyphenyl)ethanol might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are influenced by their molecular structure. For example, the dioxolane mixture derived from 2,3-butanediol exhibited a high anti-knock index and a low solubility in water, making it suitable as a gasoline blending component . These properties are a result of the compound's molecular structure. While the properties of 2-(4-Butoxyphenyl)ethanol are not directly reported, it can be inferred that its structure would similarly influence its solubility, volatility, and potential use in applications such as solvents or fuel additives.

Wissenschaftliche Forschungsanwendungen

Conformational Studies and Spectroscopy

Research by Rondino et al. (2016) explored the conformational landscape of various phenylethanol derivatives, including those similar to 2-(4-Butoxyphenyl)ethanol. Their study used resonant two-photon ionization spectroscopy to investigate the structures of these compounds, providing insights into their geometric and electronic properties, which are crucial for various scientific applications (Rondino et al., 2016).

Catalytic Transformation into Hydrocarbons

Comelli and Fígoli (1988) examined the transformation of alcohols, including compounds structurally related to 2-(4-Butoxyphenyl)ethanol, into hydrocarbons using an amorphous silica-alumina catalyst. This research is significant for understanding how such phenylethanol derivatives can be catalytically converted to other valuable chemical entities (Comelli & Fígoli, 1988).

Kinetic Studies in Oxidation Reactions

Nie et al. (2014) conducted a kinetics study on the oxidation of lignin model compounds, closely related to 2-(4-Butoxyphenyl)ethanol, using chlorine dioxide. This research aids in understanding the oxidation behaviors of phenylethanol derivatives and their potential environmental impacts in industrial processes (Nie et al., 2014).

Chemical Synthesis and Derivatives

Tanaka et al. (1989) and Petroski (2002) focused on the synthesis of specific compounds derived from phenylethanol derivatives, demonstrating the versatility of 2-(4-Butoxyphenyl)ethanol in chemical synthesis and its potential as a precursor for various industrially relevant compounds (Tanaka et al., 1989), (Petroski, 2002).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(4-butoxyphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-2-3-10-14-12-6-4-11(5-7-12)8-9-13/h4-7,13H,2-3,8-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDHARHCLWPETP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60324451 |

Source

|

| Record name | 2-(4-Butoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Butoxyphenyl)ethanol | |

CAS RN |

27078-63-3 |

Source

|

| Record name | NSC406766 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Butoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B1330619.png)

![(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1330624.png)

![2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1330632.png)